molecular formula C15H20N4O3 B6013064 (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

カタログ番号 B6013064
分子量: 304.34 g/mol
InChIキー: HUAGVCGJOPPGGL-KBPBESRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

作用機序

The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission. This mechanism of action makes it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The this compound compound has been shown to have various biochemical and physiological effects. It has been found to increase the amplitude and frequency of GABAergic synaptic currents, leading to an increase in inhibitory neurotransmission. It also has anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.

実験室実験の利点と制限

The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has various advantages and limitations for lab experiments. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility and stability can pose challenges in its use for in vivo experiments.

将来の方向性

There are various future directions for the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound. One potential direction is the development of more potent and selective compounds that can target specific subtypes of the GABA-A receptor. Another direction is the investigation of its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the development of novel drug delivery systems can enhance its solubility and stability, making it more suitable for in vivo experiments.
Conclusion:
In conclusion, the this compound compound has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a promising candidate for the treatment of anxiety and other neurological disorders. However, its limited solubility and stability can pose challenges in its use for in vivo experiments. Further research in the development of more potent and selective compounds and novel drug delivery systems can enhance its potential therapeutic applications.

合成法

The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction between 2,1,3-benzoxadiazol-4-ylmethyl chloride and 4-morpholinylpyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.

科学的研究の応用

The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. Its ability to act as a modulator of the GABA-A receptor has made it a promising candidate for the treatment of anxiety, depression, and other neurological disorders.

特性

IUPAC Name

(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-14-10-18(9-13(14)19-4-6-21-7-5-19)8-11-2-1-3-12-15(11)17-22-16-12/h1-3,13-14,20H,4-10H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGVCGJOPPGGL-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。